![molecular formula C8H3ClN2S B13922086 7-Chlorothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B13922086.png)
7-Chlorothieno[3,2-b]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chlorothieno[3,2-b]pyridine-3-carbonitrile is an organic compound belonging to the class of thienopyridines. It is characterized by a fused ring structure consisting of a thiophene ring and a pyridine ring, with a chlorine atom at the 7th position and a cyano group at the 3rd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorothieno[3,2-b]pyridine-3-carbonitrile typically involves the reaction of 3,4-dichloropyridine with thioacetic acid in the presence of a base such as sodium hydroxide. The intermediate product, 3,4-dichloro-5-chloropyridine, is then reacted with carbon disulfide in the presence of sodium carbonate to form 7-chlorothieno[3,2-b]pyridine. Finally, this intermediate is treated with silver cyanide under basic conditions to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chlorothieno[3,2-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides and sulfones, and reduction to form thiols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Various substituted thienopyridines.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Wissenschaftliche Forschungsanwendungen
7-Chlorothieno[3,2-b]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 7-Chlorothieno[3,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
7-Chlorothieno[3,2-b]pyridine: A closely related compound with similar structural features but without the cyano group.
Thieno[3,2-b]pyridine: The parent compound without the chlorine and cyano substituents.
7-Chlorothieno[3,2-b]pyridine-6-carbonitrile: Another derivative with the cyano group at a different position.
Uniqueness: 7-Chlorothieno[3,2-b]pyridine-3-carbonitrile is unique due to the presence of both chlorine and cyano groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C8H3ClN2S |
|---|---|
Molekulargewicht |
194.64 g/mol |
IUPAC-Name |
7-chlorothieno[3,2-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H3ClN2S/c9-6-1-2-11-7-5(3-10)4-12-8(6)7/h1-2,4H |
InChI-Schlüssel |
ZEDLAQHUOMAQSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C(=CSC2=C1Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-2-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13922017.png)
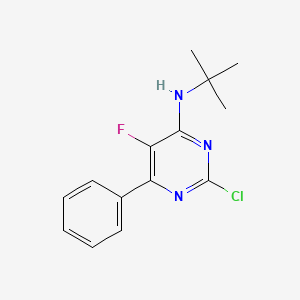
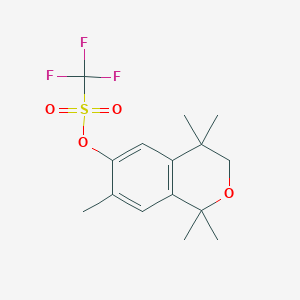
![Bis(dibenzo[b,d]thiophen-3-yl)amine](/img/structure/B13922036.png)

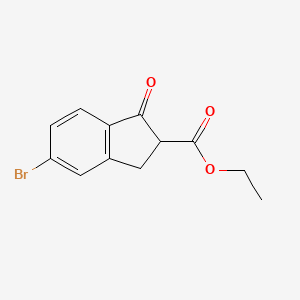


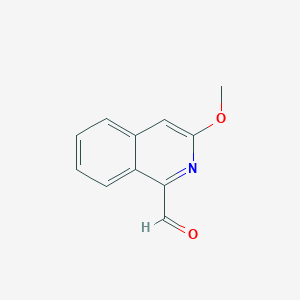

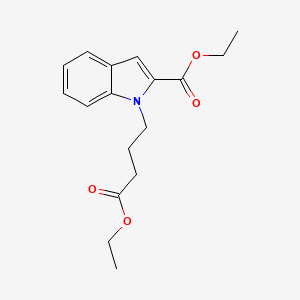

![2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B13922109.png)
